

# (R)-CR8 Trihydrochloride: A Technical Whitepaper on its Molecular Glue Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | (R)-CR8 trihydrochloride |           |
| Cat. No.:            | B15543694                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the molecular glue properties of **(R)-CR8 trihydrochloride**, a compound initially identified as a cyclin-dependent kinase (CDK) inhibitor. It has since been characterized as a molecular glue degrader that induces the degradation of Cyclin K (CycK).[1][2][3][4] This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its characterization, and provides visualizations of the core pathways and workflows.

# Introduction to (R)-CR8 as a Molecular Glue

Molecular glues are small molecules that induce or stabilize protein-protein interactions (PPIs), often leading to the degradation of a target protein.[1][2][5][6] Unlike traditional inhibitors that block an enzyme's active site, molecular glue degraders can act substoichiometrically to catalyze the removal of a target protein.[1][5][7] (R)-CR8, a second-generation analog of Roscovitine, was discovered to function as a molecular glue through a systematic analysis of cytotoxicity data across numerous cancer cell lines, which revealed a correlation between its efficacy and the expression of the E3 ligase component, DDB1.[2][3][8]

(R)-CR8 exerts its effect by inducing a ternary complex between the CDK12-Cyclin K complex and the CUL4-DDB1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][3][5][6] A key feature of this mechanism is that (R)-CR8 bypasses the need for a conventional substrate receptor (like Cereblon or other DDB1-







CUL4-associated-factors, DCAFs), with the CDK12 protein itself acting as a drug-induced neosubstrate receptor for the DDB1 ligase component.[2][9]

## **Mechanism of Action**

The molecular glue activity of (R)-CR8 is initiated by its binding to the ATP-binding pocket of CDK12.[9] This binding event creates a novel interface for protein-protein interaction. A solvent-exposed 2-pyridyl moiety on the (R)-CR8 molecule is crucial for recruiting Damage-Specific DNA Binding Protein 1 (DDB1), an adaptor protein for the CUL4A/B-RBX1 E3 ubiquitin ligase complex.[1][2][5][6]

This action "glues" the CDK12-CycK complex to DDB1, presenting CycK for polyubiquitination by the E3 ligase machinery.[2][9] Subsequently, the polyubiquitinated CycK is recognized and degraded by the 26S proteasome.[2] While CDK12 is essential for this process, it is not efficiently degraded itself and functions primarily as an adaptor to facilitate CycK degradation. [9] This mechanism is highly specific; for instance, although CR8 binds CDK9 with similar affinity, it does not induce the degradation of its partner protein, Cyclin T.[10][11]





Click to download full resolution via product page

**Caption:** Mechanism of (R)-CR8-induced Cyclin K degradation.

# **Quantitative Data**

The following tables summarize the key quantitative data associated with (R)-CR8's activity as both a CDK inhibitor and a molecular glue.

Table 1: Kinase Inhibitory Activity of (R)-CR8 This table presents the half-maximal inhibitory concentrations (IC $_{50}$ ) of (R)-CR8 against a panel of cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1).



| Kinase Target | IC50 (μM)     | Reference |
|---------------|---------------|-----------|
| CDK1/cyclin B | 0.09          | [3][8]    |
| CDK2/cyclin A | 0.072         | [3][8]    |
| CDK2/cyclin E | 0.036 - 0.041 | [3][8]    |
| CDK5/p25      | 0.11 - 0.68   | [3][8]    |
| CDK7/cyclin H | >1.0          |           |
| CDK9/cyclin T | 0.18          | [3][8]    |
| CK1δ/ε        | 0.4 - 0.6     | [3][8]    |

Table 2: Molecular Glue and Cellular Properties This table details the binding affinities related to the ternary complex formation and the cytotoxic effects of (R)-CR8.

| Parameter                    | Value                      | Condition / Cell<br>Line          | Reference |
|------------------------------|----------------------------|-----------------------------------|-----------|
| CDK12-CycK & DDB1<br>Binding | 100 - 500 nM               | In the presence of CR8 (TR-FRET)  | [2]       |
| Complex Formation Strength   | 500- to 1000-fold increase | CR8 vs. absence of compound (ITC) | [2]       |
| Apoptotic Cell Death         | 0.49 μΜ                    | SH-SY5Y cells (48 hours)          | [3][8]    |

# **Experimental Protocols**

The characterization of (R)-CR8 as a molecular glue involved several key experimental approaches. Detailed methodologies are provided below.

4.1 CRISPR-Cas9 Genetic Screens Genome-wide and E3 ubiquitin ligase-focused CRISPR-Cas9 screens were performed to identify the cellular machinery required for (R)-CR8's cytotoxic effects.[2]



- Objective: To identify genes whose knockout confers resistance to (R)-CR8 treatment.
- Methodology:
  - A population of cancer cells (e.g., MOLM13) was transduced with a lentiviral library of single guide RNAs (sgRNAs) targeting all human genes or a focused set of E3 ligase components.
  - The transduced cell population was then treated with a lethal dose of (R)-CR8.
  - Surviving cells were harvested, and their genomic DNA was isolated.
  - The sgRNA sequences present in the resistant population were amplified by PCR and identified via next-generation sequencing.
  - Genes targeted by sgRNAs that were significantly enriched in the resistant population (e.g., DDB1, CUL4B, RBX1, NEDD8) were identified as essential for (R)-CR8-mediated toxicity.[2]



Click to download full resolution via product page

**Caption:** Workflow for a CRISPR-Cas9 based resistance screen.

- 4.2 Quantitative Proteome-wide Mass Spectrometry This technique was used to identify which proteins are degraded following treatment with (R)-CR8.[2]
- Objective: To globally quantify changes in protein abundance after compound treatment.
- Methodology:



- Cancer cell lines were treated with either DMSO (vehicle) or (R)-CR8 for a defined period (e.g., 4-8 hours).
- Cells were harvested, lysed, and proteins were extracted.
- Proteins were digested into peptides, which were then labeled with isobaric tags (e.g., TMT6plex) for multiplexed quantification.[12]
- Labeled peptides from different treatment conditions were pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an instrument like an Orbitrap Fusion Lumos.[12]
- The relative abundance of each identified protein was determined by comparing the reporter ion intensities from the different conditions. Cyclin K was identified as the most significantly depleted protein upon (R)-CR8 treatment.[2]
- 4.3 In Vitro Ubiquitination Assay This assay directly tested whether the core E3 ligase components could ubiquitinate Cyclin K in the presence of (R)-CR8.[2]
- Objective: To reconstitute the ubiquitination of Cyclin K in a cell-free system.
- Methodology:
  - Recombinant proteins were purified: E1 activating enzyme (e.g., UBA1), E2 conjugating enzyme (e.g., UBE2D3), ubiquitin, the CUL4A-RBX1-DDB1 ligase core, and the CDK12-CycK substrate complex.
  - All components were incubated together in a reaction buffer at 37°C in the presence of either DMSO or (R)-CR8.
  - The reaction was stopped at various time points by adding SDS-PAGE loading buffer.
  - Samples were resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for Cyclin K.
  - A ladder of higher molecular weight bands corresponding to polyubiquitinated Cyclin K
     was observed only in the reactions containing all components plus (R)-CR8, confirming



the compound's role in mediating the ubiquitination.[2]

- 4.4 Time-Resolved Förster Resonance Energy Transfer (TR-FRET) TR-FRET was used to quantify the (R)-CR8-induced interaction between CDK12-CycK and DDB1.[2]
- Objective: To measure the binding affinity of the ternary complex in solution.
- · Methodology:
  - Recombinant DDB1 was labeled with a donor fluorophore (e.g., Terbium cryptate), and the CDK12-CycK complex was labeled with an acceptor fluorophore (e.g., Alexa488).
  - A fixed concentration of the Terbium-labeled DDB1 was mixed with increasing concentrations of the Alexa488-labeled CDK12-CycK.
  - The experiment was performed in parallel reactions containing either DMSO or a saturating concentration of (R)-CR8 (e.g., 10 μM).[2]
  - After incubation, the FRET signal was measured. A high FRET signal indicates proximity between the donor and acceptor, signifying complex formation.
  - The data were used to calculate the dissociation constant (Kd), which showed that (R) CR8 stimulated the binding by several orders of magnitude.[2]
- 4.5 X-ray Crystallography This technique was employed to determine the three-dimensional structure of the DDB1-(R)-CR8-CDK12-CycK complex.[2]
- Objective: To visualize the atomic-level interactions that mediate the formation of the ternary complex.
- Methodology:
  - The ternary complex was formed using purified recombinant proteins (DDB1ΔBPB, CDK12, CycK) and (R)-CR8.
  - The complex was purified and subjected to crystallization screening.
  - Crystals were grown and then exposed to a high-intensity X-ray beam.



- The resulting diffraction pattern was used to calculate an electron density map and build an atomic model of the complex.
- The final structure, resolved at 3.5 Å, revealed how (R)-CR8 sits in the CDK12 active site
  and bridges the interface with DDB1, while CycK binds to CDK12 on the opposite side
  without contacting DDB1 directly.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 2. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K UCL Discovery [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ProteomeXchange Dataset PXD016188 [proteomecentral.proteomexchange.org]
- To cite this document: BenchChem. [(R)-CR8 Trihydrochloride: A Technical Whitepaper on its Molecular Glue Properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15543694#r-cr8-trihydrochloride-molecular-glue-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com